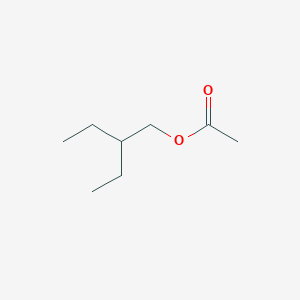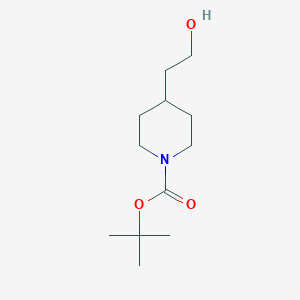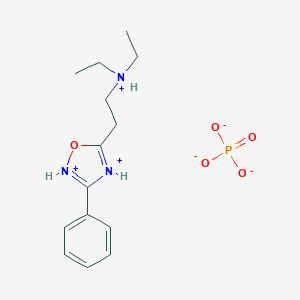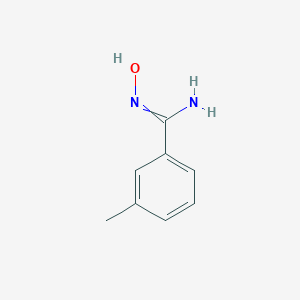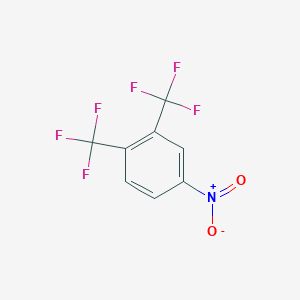
4-Nitro-1,2-bis(trifluoromethyl)benzene
Overview
Description
4-Nitro-1,2-bis(trifluoromethyl)benzene, also known as 4-nitro-1,2-difluorobenzene, is an organic compound with the molecular formula C6H3F3NO2. It is an aromatic compound with a bright yellow color and a molecular weight of 175.09 g/mol. It is a versatile building block for the synthesis of a variety of other compounds and has a wide range of applications in the field of chemistry.
Scientific Research Applications
Synthesis and Polymer Research
- 4-Nitro-1,2-bis(trifluoromethyl)benzene derivatives have been utilized in the synthesis of novel fluorine-containing polyetherimides. These compounds have shown promising properties characterized using techniques like Fourier transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC) (Yu Xin-hai, 2010).
- The compound has been used in the preparation and performance study of transparent polyimide films, exhibiting excellent optical transmittance and thermal resistance (Fu Ju-sun, 2010).
Chemical and Material Science
- In chemical science, a variant of the compound, namely 1,3-bis(benzimidazol-2-yl)benzene derivatives, has been modified for efficient anion transport. The introduction of strong electron-withdrawing substituents like trifluoromethyl and nitro groups significantly enhanced the activity (Chen-Chen Peng et al., 2016).
- The compound's derivatives have also been used in the detection of nitroaromatic compounds by metal-organic frameworks (MOFs), showcasing sensitivity to specific groups of nitroaromatics (Mao‐Lin Hu et al., 2020).
Advanced Material Applications
- Its derivatives have been applied in the study of structure-property relationships in organic crystals, specifically in the context of photochemical reactions and intramolecular hydrogen abstraction (K. Padmanabhan et al., 1987).
- The effect of trifluoromethyl group positioning in bis-styrylbenzenes, including derivatives of this compound, was investigated to understand their characteristics, revealing significant insights for materials science (H. Mochizuki, 2017).
Mechanism of Action
Target of Action
4-Nitro-1,2-bis(trifluoromethyl)benzene is primarily used as an acceptor in the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence (TADF) . The primary targets of this compound are phenoxazine, phenothiazine, or 9,9-dimethyl-9-10-dihydroacridine, which serve as donor moieties .
Mode of Action
The compound interacts with its targets to form compounds with symmetrical donor–acceptor–donor architectures . The molecules exhibit large dihedral angles between the donor and acceptor moieties, which are close to 80° . This interaction results in very broad charge-transfer-state (1 CT) absorption, which can be accounted for by multiple 1 CTs .
Biochemical Pathways
The magnitude of oscillatory strength increases with deviation away from the orthogonality of the dihedral angle between the donor and acceptor and the presence of in-plane bending of the two donors . This results in the donors swinging back and forth with respect to the acceptor at C–N bonds . The localised triplet excited states (3 LEs) were experimentally obtained .
Result of Action
The compound’s action results in thermally activated delayed fluorescence (TADF) . Although a very small and similar singlet and triplet splitting of ca. 20 meV was observed for the compounds, its reverse intersystem crossing rates were different and ranged from 1.92 × 10^4 to 5.45 × 10^5 s^−1 due to the different energy gap between the 1 CT and 3 LE . A 9,9-dimethyl-9-10-dihydroacridine based compound was shown to be a promising cyan TADF emitter .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. The molecules are held together through many weak van der Waals intramolecular bonds, which are formed between the CF3 fluorine atoms and hydrogen atoms of methyl groups or the carbon and hydrogen atoms of phenyl rings (C–H⋯F, C–F⋯N, C–H⋯H and C–H⋯C with distances smaller than 2.85 Å) . This results in the compound emitting cyan electroluminescence with unusually stable colours at different emitter concentrations and different voltages in devices .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s classified under Flammable liquids, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity (single exposure). The target organs include the respiratory system .
Future Directions
Properties
IUPAC Name |
4-nitro-1,2-bis(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F6NO2/c9-7(10,11)5-2-1-4(15(16)17)3-6(5)8(12,13)14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNGVSKFAUEJDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F6NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371176 | |
| Record name | 4-nitro-1,2-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1978-20-7 | |
| Record name | 4-nitro-1,2-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


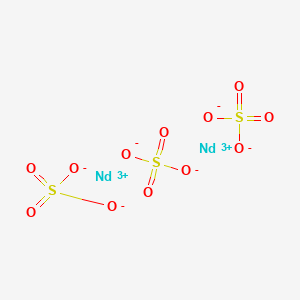

![9,10-Anthracenedione, 1-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-](/img/structure/B155384.png)
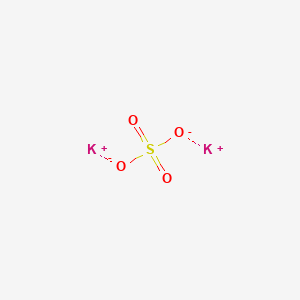
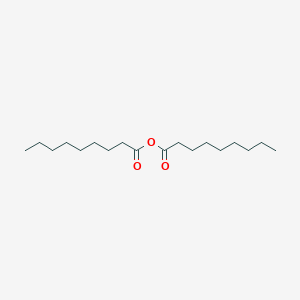


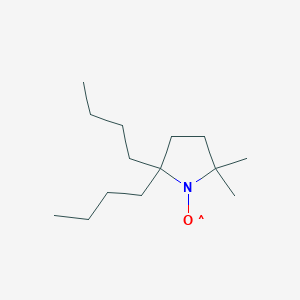

![2-[4-(4-Acetylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B155401.png)
